

lenvatinib objective response rate comparison

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Compound Focus: Lenvatinib

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Efficacy Comparison for Unresectable HCC

Treatment Regimen	Objective Response Rate (ORR)	Progression-Free Survival (PFS)	Overall Survival (OS)	Source / Study Context
Lenvatinib	26.1% (per mRECIST)	5.9 months (median)	Not Reached (median)	Real-World Study vs. Atezolizumab+Bevacizumab [1]
Atezolizumab + Bevacizumab	41.3% (per mRECIST)	5.3 months (median)	Not Reached (median)	Real-World Study vs. Lenvatinib [1]
Lenvatinib	24% (per RECIST 1.1)	7.3 months (median)	13.6 months (median)	REFLECT Phase 3 Trial vs. Sorafenib [2] [3]
Sorafenib	9% (per RECIST 1.1)	3.6 months (median)	12.3 months (median)	REFLECT Phase 3 Trial vs. Lenvatinib [2]
Lenvatinib (pooled data)	Significantly higher than Sorafenib	Significantly longer than Sorafenib	Significantly longer than Sorafenib	Meta-analysis of Real-World Studies [4]

Key Experimental Methodologies

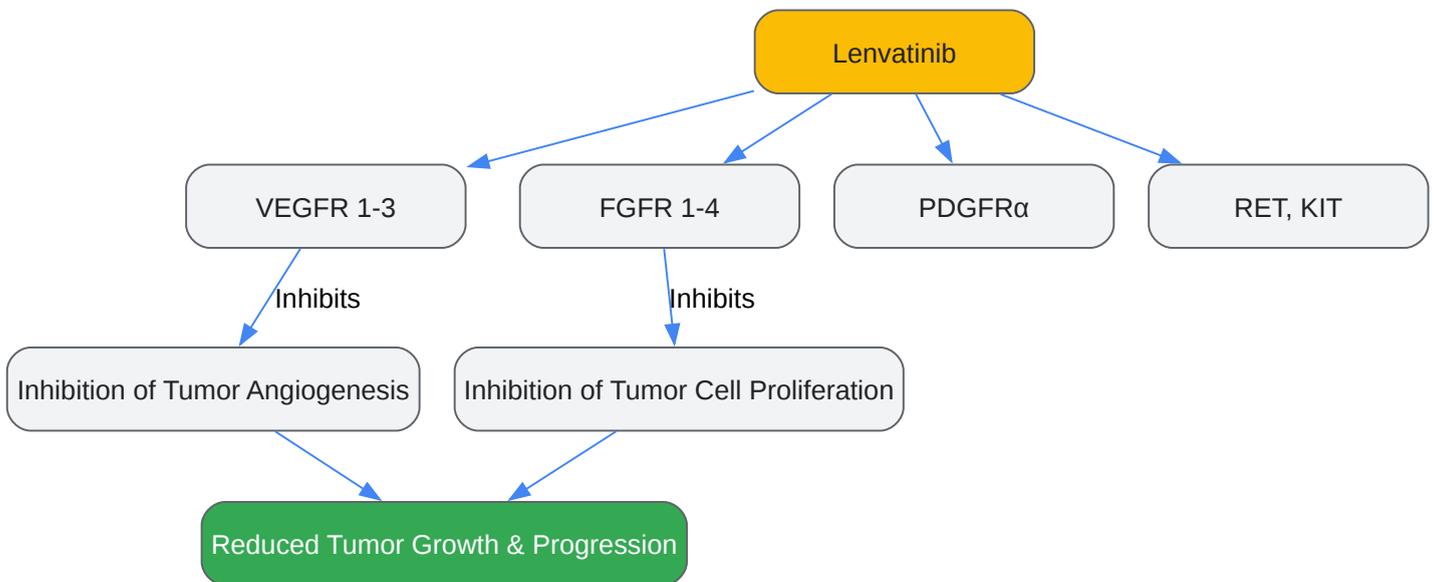
The validity of comparative data depends heavily on the design and methodology of the clinical trials. Here are the details of the key studies cited:

- **REFLECT Trial (Phase III):** This was a **multicenter, randomized, open-label, non-inferiority trial** [2] [3]. It compared **Lenvatinib** to Sorafenib as a first-line treatment in patients with unresectable HCC.
 - **Key Eligibility:** Patients had to have untreated, unresectable HCC, at least one measurable lesion, a Child-Pugh class A liver score, and an ECOG Performance Status of 0 or 1.
 - **Primary Endpoint:** Overall Survival (OS), with a non-inferiority margin of 1.08 for the hazard ratio.
 - **Key Efficacy Measures:** Objective Response Rate (ORR) and Progression-Free Survival (PFS) were assessed using **RECIST 1.1** by blinded independent central review.
- **Real-World Study (Atezolizumab + Bevacizumab vs. Lenvatinib):** This was a **retrospective, single-center cohort study** [1].
 - **Patients:** Enrolled 92 patients with unresectable HCC who received either **Lenvatinib** (n=46) or Atezolizumab + Bevacizumab (n=46) as first-line therapy.
 - **Statistical Adjustment:** Used **Inverse Probability Weighting (IPW)** to balance baseline clinical features between the two groups and reduce confounding factors.
 - **Key Efficacy Measures:** Treatment response was evaluated based on **mRECIST (modified RECIST)** criteria, which are specifically designed for HCC and can provide different response rates compared to RECIST 1.1.

Lenvatinib's Mechanism of Action

Lenvatinib is a multi-targeted tyrosine kinase inhibitor (TKI). Its anti-tumor activity in HCC is primarily driven by its potent inhibition of key receptors involved in tumor angiogenesis and growth [2] [5] [3].

The following diagram illustrates its primary molecular targets and the resulting anti-tumor effects.



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Interpretation and Context for Professionals

- **Comparative Efficacy:** The data suggests that while the **Atezolizumab + Bevacizumab** combination may lead to a higher ORR in some real-world settings [1], a large meta-analysis of real-world studies concluded that **Lenvatinib** and this combination have similar median overall survival [6]. The choice between these first-line options often depends on patient-specific factors, including liver function, etiology of the disease, and comorbidities.
- **Etiology as a Factor:** Emerging evidence suggests the underlying cause of HCC may influence treatment efficacy. Some studies indicate **Lenvatinib** might be particularly effective in patients with non-viral etiologies like NASH/NAFLD, while Atezolizumab + Bevacizumab may show a preference in viral HCC [6].
- **Overcoming Resistance:** Research is actively exploring **Lenvatinib** in combination with Immune Checkpoint Inhibitors (ICIs). The anti-angiogenic effects of **Lenvatinib** can help normalize the tumor microenvironment and promote an immune response, potentially overcoming resistance to immunotherapy and leading to synergistic effects [3].

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References

1. Similar efficacy and safety between lenvatinib versus ... [pmc.ncbi.nlm.nih.gov]
2. Lenvatinib - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]
3. Lenvatinib and immune-checkpoint inhibitors in hepatocellular ... [jhoonline.biomedcentral.com]
4. Efficacy and safety comparison between Lenvatinib and ... [pmc.ncbi.nlm.nih.gov]
5. Lenvatinib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
6. Immunotherapy versus lenvatinib in hepatocellular ... [pmc.ncbi.nlm.nih.gov]

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